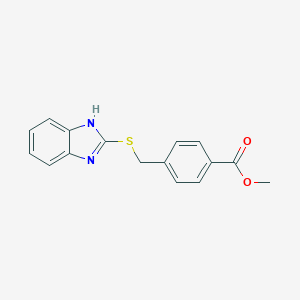

methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate

Overview

Description

Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate is an organic compound with the molecular formula C16H14N2O2S It features a benzimidazole moiety linked to a benzoate ester through a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate typically involves the following steps:

Formation of Benzimidazole Moiety: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other suitable reagents.

Thioether Formation: The benzimidazole is then reacted with a suitable thiol compound to introduce the sulfanylmethyl group.

Esterification: The final step involves the esterification of the benzoic acid derivative with methanol to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The benzimidazole ring can be reduced under specific conditions.

Substitution: The benzimidazole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced benzimidazole derivatives.

Substitution: Substituted benzimidazole compounds.

Scientific Research Applications

Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its bioactive benzimidazole core.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate involves its interaction with biological targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various proteins, potentially inhibiting their function. This can lead to antimicrobial or anticancer effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole: The parent compound, known for its broad range of biological activities.

Methyl benzoate: A simpler ester with different chemical properties.

Thioethers: Compounds with similar sulfanylmethyl groups.

Uniqueness

Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate is unique due to the combination of its benzimidazole core and sulfanylmethyl linkage, which imparts specific chemical and biological properties not found in simpler analogs.

Biological Activity

Methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate is a compound that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant data and case studies.

Overview of Benzimidazole Derivatives

Benzimidazole and its derivatives have been extensively studied due to their significant biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The structural features of benzimidazole contribute to its interaction with biological targets, making it a valuable scaffold in medicinal chemistry.

1. Antimicrobial Activity

Benzimidazole derivatives exhibit potent antimicrobial properties against a range of pathogens. The compound this compound has shown promising results in various studies:

- Antibacterial Activity : In vitro studies demonstrated that compounds with a benzimidazole core possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to this compound have shown minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL against strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The antifungal potential of benzimidazole derivatives has been established through various assays. Compounds have been tested against fungi like Candida albicans and Aspergillus fumigatus, showing effective inhibition at low concentrations .

| Microbial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1 - 4 | Antibacterial |

| Escherichia coli | 8 - 16 | Antibacterial |

| Candida albicans | 4 - 8 | Antifungal |

| Aspergillus fumigatus | 16 | Antifungal |

2. Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies indicate that benzimidazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth:

- Cell Line Studies : Research involving various cancer cell lines, including leukemia and breast cancer cells, showed that compounds related to this structure can decrease cell viability significantly at concentrations as low as M .

- Mechanism of Action : The proposed mechanisms include the inhibition of tubulin polymerization, leading to disrupted mitotic processes in cancer cells .

| Cancer Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5 - 10 | Cytotoxicity |

| HL-60 (Leukemia) | 10 - 15 | Induction of apoptosis |

Case Study 1: Synthesis and Evaluation

A study synthesized this compound via a condensation reaction between benzimidazole derivatives and appropriate alkylating agents. The synthesized compound was then evaluated for its biological activity using standard microbiological methods. Results indicated significant antibacterial activity comparable to existing antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of various benzimidazole derivatives revealed that modifications on the sulfur moiety significantly enhance antimicrobial efficacy. The presence of the methyl group on the benzoate moiety was found to optimize binding interactions with bacterial enzymes .

Properties

IUPAC Name |

methyl 4-(1H-benzimidazol-2-ylsulfanylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-20-15(19)12-8-6-11(7-9-12)10-21-16-17-13-4-2-3-5-14(13)18-16/h2-9H,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXLRTPFHYDFGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CSC2=NC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.